molecular formula C20H23N3O B8109542 1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone

1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B8109542
M. Wt: 321.4 g/mol
InChI Key: DQLNMFYYOQTYQM-UHFFFAOYSA-N
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Description

1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone is a high-affinity and selective antagonist for the dopamine D3 receptor (D3R). This pharmacological profile makes it a critical research tool for investigating the role of the dopaminergic system, particularly the D3R, in disorders of motivation and reward. The compound's primary research value lies in preclinical models of substance use disorder , where D3R signaling is implicated in drug-seeking behavior and reinforcement. By selectively blocking D3Rs, which are predominantly expressed in brain regions like the nucleus accumbens and islands of Calleja, this compound helps researchers dissect the neurocircuitry of addiction without the confounding effects of D2 receptor blockade. Its mechanism of action involves antagonizing the Gi/o protein-coupled D3R, thereby modulating downstream signaling pathways such as ERK and Akt/GSK-3. Beyond addiction, it is also utilized in studies of neuropsychiatric conditions like schizophrenia and Parkinson's disease, where D3R function may contribute to psychosis and impulse control disorders. The selectivity of this antagonist allows for a more precise interrogation of D3R-mediated behaviors and neuroadaptations compared to non-selective agents, providing invaluable insights for the development of targeted therapeutics.

Properties

IUPAC Name

1-(5-methylspiro[2H-indole-3,4'-piperidine]-1-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-15-4-5-18-17(11-15)20(6-9-21-10-7-20)14-23(18)19(24)12-16-3-2-8-22-13-16/h2-5,8,11,13,21H,6-7,9-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLNMFYYOQTYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Spirocyclic Core: This can be achieved through a cycloisomerization reaction.

    Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the spirocyclic intermediate under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and piperidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced products with hydroxyl groups replacing the carbonyl.
  • Substituted pyridine derivatives with various functional groups attached.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Its unique structure may be explored for catalytic properties in organic reactions.

Biology and Medicine:

    Pharmacological Research: Due to its spirocyclic structure, it may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Receptor Studies: It can be used to study interactions with various biological receptors, potentially leading to the development of new therapeutic agents.

Industry:

    Material Science: The compound’s structural properties might be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The exact mechanism of action for 1-(5-Methylspiro[indoline-3,4’-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone would depend on its specific application. Generally, its effects could involve:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Research Findings and Implications

  • Selectivity: The spiro[indoline-3,4'-piperidine] core may reduce off-target effects compared to non-spiro pyrazoline derivatives ().
  • Optimization Potential: Introduction of fluorine (as in ) or solubilizing groups (e.g., dimethylaminoethyl in ) could further refine pharmacokinetics.

Biological Activity

1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound has a complex structure characterized by a spiro-indoline-piperidine framework. Its molecular formula is C15H18N2OC_{15}H_{18}N_2O with a molecular weight of approximately 242.32 g/mol. The structural formula indicates the presence of both indoline and pyridine moieties, which are often associated with biological activity.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds related to the spiro[indoline-3,4'-piperidine] scaffold. For instance, derivatives of this scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. Studies suggest that these compounds can mitigate oxidative stress in neuronal cells, potentially offering protective effects in neurodegenerative diseases.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the spiro[indoline] structure and evaluated their anticancer activity. One derivative demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent activity (source: ).

Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of spiro[indoline] compounds revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL (source: ).

Research Findings Summary Table

Biological Activity Effect Reference
AnticancerIC50 < 10 µM against MCF-7 cells
AntimicrobialMIC < 50 µg/mL against S. aureus and E. coli
NeuroprotectiveReduces oxidative stress in neuronal cells

Scientific Research Applications

The compound 1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone is part of a class of spirocyclic compounds that have garnered interest in various scientific fields due to their unique structural characteristics and potential biological activities. This article explores the applications of this compound, particularly in medicinal chemistry, biology, and materials science.

Key Characteristics

  • Molecular Formula : C₁₄H₁₈N₂O
  • Molecular Weight : 230.31 g/mol
  • Structural Features :
    • Spiro linkage between indoline and piperidine.
    • Substituted pyridine ring.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that spirocyclic compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of indoline-piperidine compounds demonstrate promising activity against breast (MCF7) and colon (HCT116) cancer cells .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to cross the blood-brain barrier is a crucial factor in this application .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity, with certain derivatives displaying effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics .

Biological Mechanisms

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its anticancer and antimicrobial effects.
  • Receptor Modulation : Interaction with various receptors could alter cellular signaling pathways, leading to therapeutic outcomes .

Material Science

The unique structural attributes of spirocyclic compounds make them suitable for applications in material science:

  • Photochromic Materials : Due to their ability to undergo reversible transformations upon light exposure, these compounds are being explored for use in photoresponsive materials.
  • Sensors : Their electronic properties can be harnessed in the development of sensors for detecting environmental changes or biological molecules .

Case Study 1: Anticancer Activity

A study published in Scientific Reports highlighted the synthesis of various spiro-indolinones and their antiproliferative properties against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics like sunitinib .

Case Study 2: Neuroprotective Potential

Research has indicated that certain derivatives of the spirocyclic compound exhibit neuroprotective effects in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Case Study 3: Antimicrobial Efficacy

A recent investigation demonstrated that modified spirocyclic compounds displayed significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antibiotic candidates .

Q & A

What synthetic methodologies are most effective for preparing 1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)-2-(pyridin-3-yl)ethanone?

Level : Advanced
Answer :
The compound’s spiro[indoline-piperidine] core can be synthesized via spirocyclization followed by acylation of the piperidine nitrogen. Evidence from analogous spiro[indoline-3,4'-piperidine] syntheses (e.g., 1-benzyl-4-piperidone derivatives) suggests that Cs₂CO₃ in DMF facilitates nucleophilic substitution reactions, as seen in the preparation of 4-bromo-spiro[indoline-3,4'-piperidin]-2-one derivatives . For the ethanone moiety, Friedel-Crafts acylation or pyridinyl Grignard additions to activated ketones may be viable, with yields optimized using anhydrous conditions and inert atmospheres .

How can structural contradictions in NMR and mass spectrometry data be resolved during characterization?

Level : Advanced
Answer :
Discrepancies between predicted and observed spectral data (e.g., molecular ion intensity in GC-MS or unexpected splitting in NMR) often arise from conformational flexibility in the spiro system or rotameric equilibria in the ethanone group. To resolve these:

  • Use variable-temperature NMR to probe dynamic effects.
  • Validate with X-ray crystallography (as demonstrated for dispiro[indoline-pyrrolidine] analogs) to confirm bond angles and stereochemistry .
  • Cross-reference with IR spectroscopy (C=O stretching at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for exact mass confirmation .

What advanced analytical techniques are critical for confirming the stereochemical purity of this compound?

Level : Advanced
Answer :

  • Chiral HPLC : To separate enantiomers of the spiro center, using polysaccharide-based columns (e.g., Chiralpak IA/IB).
  • Circular Dichroism (CD) : Correlate optical activity with crystallographic data from structurally resolved analogs .
  • NOESY/ROESY NMR : Identify spatial proximity of protons (e.g., methyl groups on indoline vs. piperidine) to rule out epimerization .

How can researchers optimize reaction conditions to mitigate low yields in the acylation step?

Level : Intermediate
Answer :
Low yields during acylation of the spiro-piperidine nitrogen may result from steric hindrance or poor nucleophilicity. Strategies include:

  • Activating agents : Use Hünig’s base (DIPEA) or DMAP to enhance reactivity.
  • Solvent optimization : Polar aprotic solvents like DMF or DCM improve solubility of intermediates .
  • Temperature control : Reactions at 0–5°C reduce side-product formation during exothermic steps .

What biological assay design considerations apply to studying this compound’s kinase inhibition potential?

Level : Advanced
Answer :
Given structural similarities to DDR1 inhibitors (e.g., spiro[indoline-3,4'-piperidine] derivatives in Alport Syndrome models), prioritize:

  • Enzyme selectivity assays : Test against kinase panels (e.g., PKIS) to identify off-target effects.
  • Cellular permeability : Use Caco-2 monolayers or PAMPA to assess logP and efflux ratios.
  • Binding mode validation : Perform molecular docking using crystallographic data from related spiro compounds (e.g., PDB: 4LR9) .

How should stability studies be designed for this compound under physiological conditions?

Level : Intermediate
Answer :

  • Forced degradation : Expose to pH 1–9 buffers , UV light , and oxidants (H₂O₂) to identify labile groups (e.g., ethanone or pyridinyl moieties).
  • LC-MS stability assays : Monitor degradation products over 24–72 hours at 37°C in simulated gastric/intestinal fluids.
  • Storage recommendations : Store lyophilized at –20°C in amber vials, as spiro compounds with aryl ketones are prone to photodegradation .

What mechanistic insights guide the optimization of spirocyclization reactions for this scaffold?

Level : Advanced
Answer :

  • Acid-catalyzed pathways : Protic acids (e.g., HCl/EtOH) promote indoline ring closure via iminium ion intermediates .
  • Base-mediated routes : Cs₂CO₃ or K₂CO₃ in DMF drive SN2-type cyclization , favoring spiro over linear products .
  • Computational modeling : DFT studies (e.g., Gaussian) can predict transition-state energies and regioselectivity .

How do solvent polarity and counterion choice impact crystallization of this compound?

Level : Intermediate
Answer :

  • Polar solvents (MeOH, EtOAc) enhance solubility but may trap solvates. Use anti-solvent diffusion (e.g., hexane) to induce crystallization.
  • Counterion effects : Trifluoroacetate or hydrochloride salts improve crystallinity versus free bases, as seen in related piperidine derivatives .

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